molecular formula C15H14Cl2N2O3 B13377215 ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13377215
M. Wt: 341.2 g/mol
InChI Key: JZMLHNQVRNTYHV-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, dichlorophenyl, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the acetyl, dichlorophenyl, and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    4-acetyl-1-phenyl-3-methyl pyrazolone: Known for its anti-inflammatory properties.

    4-trifluoroacetyl-1-phenyl-3-methyl pyrazolone: Studied for its potential as an anti-inflammatory drug with fewer side effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14Cl2N2O3

Molecular Weight

341.2 g/mol

IUPAC Name

ethyl 4-acetyl-1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H14Cl2N2O3/c1-4-22-15(21)14-13(9(3)20)8(2)19(18-14)12-6-5-10(16)7-11(12)17/h5-7H,4H2,1-3H3

InChI Key

JZMLHNQVRNTYHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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